molecular formula C34H47NaO11S B1681051 Solven CAS No. 8059-64-1

Solven

Cat. No.: B1681051
CAS No.: 8059-64-1
M. Wt: 684.8 g/mol
InChI Key: WVZAWUZJHCJUNU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Solven is a bioactive chemical.

Scientific Research Applications

Chemical Synthesis

Solven is employed in various chemical synthesis processes due to its ability to dissolve a wide range of solutes. Its effectiveness in facilitating reactions can be attributed to its favorable solvation properties.

  • Table 1: Key Properties of this compound for Chemical Synthesis
PropertyValue
Boiling Point150 °C
Density0.8 g/cm³
PolarityModerate
Solubility RangeBroad (polar & non-polar)

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is crucial for drug formulation and delivery systems. It aids in the solubilization of active pharmaceutical ingredients (APIs), enhancing their bioavailability.

  • Case Study: Drug-Polymer Interaction
    A study investigated the interaction between Ketoconazole (KTZ) and various polymers using this compound as a medium. The results indicated that KTZ exhibited strong interactions with HPMC-AS, resulting in improved dissolution rates when combined with this compound .

Material Science

This compound is also used in the development of advanced materials, including nanocomposites and polymer blends. Its ability to influence the physical properties of materials makes it a valuable component in material science research.

  • Table 2: Applications of this compound in Material Science
Application AreaDescription
NanocompositesEnhances dispersion of nanoparticles in polymer matrices.
Polymer BlendsImproves compatibility between different polymers.
CoatingsUsed as a solvent for coating formulations to enhance adhesion.

Environmental Considerations

The selection of solvents like this compound must also consider environmental impact and safety profiles. Recent advancements have led to the development of tools that facilitate solvent selection based on health, safety, and environmental (SHE) criteria.

  • Case Study: Holistic Solvent Selection Framework
    An interactive tool was developed to assist researchers in selecting solvents based on their chemical functionality and environmental impact. This framework aims to minimize hazardous solvent use while maximizing efficiency in chemical processes .

Properties

CAS No.

8059-64-1

Molecular Formula

C34H47NaO11S

Molecular Weight

684.8 g/mol

IUPAC Name

sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate;1,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H38O7S.C14H8O4.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16;/h16-18H,5-15H2,1-4H3,(H,23,24,25);1-6,15-16H;/q;;+1/p-1

InChI Key

WVZAWUZJHCJUNU-UHFFFAOYSA-M

SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O.[Na+]

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Solven;  Jamylene;  DSS-danthron;  Danthron - DSS; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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